2-(2,5-Dimethylphenyl)-9,9-dioctylfluorene

Description

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] is a conjugated polymer known for its unique optoelectronic properties. This compound is widely used in various applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (FETs). Its ability to emit blue light and its high chemical stability make it a valuable material in the field of organic electronics .

Properties

Molecular Formula |

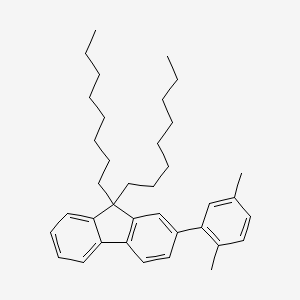

C37H50 |

|---|---|

Molecular Weight |

494.8 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)-9,9-dioctylfluorene |

InChI |

InChI=1S/C37H50/c1-5-7-9-11-13-17-25-37(26-18-14-12-10-8-6-2)35-20-16-15-19-32(35)33-24-23-31(28-36(33)37)34-27-29(3)21-22-30(34)4/h15-16,19-24,27-28H,5-14,17-18,25-26H2,1-4H3 |

InChI Key |

WTZYGYYJNRKVDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C=CC(=C4)C)C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] typically involves Suzuki cross-coupling polymerization. This method uses palladium-catalyzed coupling reactions between boronic acid derivatives and halogenated monomers. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran (THF). The polymerization process is usually conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this polymer can be scaled up using continuous flow reactors or rotating packed bed reactors. These methods enhance the efficiency of the polymerization process and allow for better control over the molecular weight distribution of the polymer .

Chemical Reactions Analysis

Types of Reactions

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: Halogenation and nitration are common substitution reactions that this polymer can undergo

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] has a wide range of applications in scientific research:

Organic Light-Emitting Diodes (OLEDs): Used as an emissive layer due to its blue light-emitting properties.

Organic Photovoltaic Cells (OPVs): Utilized in the active layer to enhance light absorption and charge transport.

Field-Effect Transistors (FETs): Employed as a semiconducting material in the fabrication of FETs.

Single-Walled Carbon Nanotubes (SWCNTs) Separation: Used to disperse and separate semiconducting SWCNTs.

Mechanism of Action

The mechanism of action of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] in optoelectronic devices involves the following steps:

Light Absorption: The polymer absorbs light, leading to the excitation of electrons from the ground state to the excited state.

Charge Transport: The excited electrons and holes are transported through the polymer matrix.

Comparison with Similar Compounds

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] can be compared with other similar conjugated polymers:

Poly(9,9-dioctylfluorenyl-2,7-diyl): Known for its blue light-emitting properties and high chemical stability.

Poly(3-hexylthiophene-2,5-diyl): Used in OPVs and FETs, known for its high charge mobility.

Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]: Employed in OLEDs and OPVs, known for its red and green light-emitting properties.

Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(2,5-p-xylene)] stands out due to its unique combination of blue light emission, high chemical stability, and versatility in various optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.